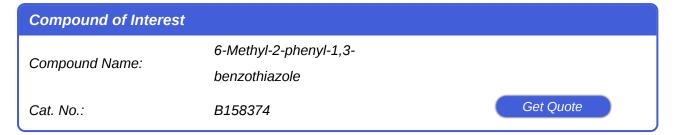




Technical Guide: 6-Methyl-2phenylbenzothiazole (CAS 10205-58-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental data available for 6-Methyl-2-phenylbenzothiazole (CAS 10205-58-0), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, including a representative signaling pathway.

Physicochemical Properties

6-Methyl-2-phenylbenzothiazole is a solid organic compound characterized by a benzothiazole core structure.[1] The presence of a methyl group at the 6-position and a phenyl group at the 2-position influences its chemical and physical characteristics.[1]



Property	Value	Reference
Molecular Formula	C14H11NS	[1]
Molecular Weight	225.31 g/mol	[1]
Density	1.199 g/cm ³	N/A
Boiling Point	373.3 °C at 760 mmHg	N/A
Flash Point	182.6 °C	N/A
Appearance	Solid	[1]

Experimental Protocols Synthesis of 6-Methyl-2-phenylbenzothiazole

A common and efficient method for the synthesis of 2-arylbenzothiazoles, including 6-Methyl-2-phenylbenzothiazole, is through the condensation of a substituted 2-aminothiophenol with a benzaldehyde derivative.[2][3]

Protocol: Synthesis via Condensation Reaction[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylthiophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Addition of Reagents: Add benzaldehyde (1 equivalent) to the solution.
- Catalyst and Oxidation: Introduce an inexpensive and non-toxic inorganic oxidant like sodium metabisulfite.
- Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for several hours.
- Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Pour the reaction mixture into icecold water to precipitate the crude product. Filter the solid, wash with water, and then dry.



The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Methyl-2-phenylbenzothiazole.

Determination of Physicochemical Properties

The following are general experimental protocols that can be used to determine the key physical properties of 6-Methyl-2-phenylbenzothiazole.

Protocol: Melting Point Determination[4][5]

- Sample Preparation: Finely powder a small amount of dry 6-Methyl-2-phenylbenzothiazole.
 Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure accurate measurement.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 This range is the melting point of the compound.

Protocol: Boiling Point Determination[6][7][8]

- Sample Preparation: Place a small amount of 6-Methyl-2-phenylbenzothiazole in a small test tube.
- Capillary Inversion: Place a sealed capillary tube (sealed at one end) with the open end downwards into the test tube containing the sample.
- Heating: Heat the test tube in a heating block or an oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature when a continuous and rapid stream of bubbles is observed. This temperature is the boiling point.

Protocol: Density Determination of a Solid[9][10]



- Mass Measurement: Accurately weigh a sample of 6-Methyl-2-phenylbenzothiazole using an analytical balance.
- Volume Measurement by Displacement: Fill a graduated cylinder with a non-reactive liquid in
 which the compound is insoluble. Record the initial volume. Carefully immerse the weighed
 solid into the graduated cylinder and record the new volume. The difference between the
 final and initial volumes is the volume of the solid.
- Calculation: Calculate the density by dividing the mass of the solid by its volume.

Spectral Analysis

Protocol: ¹H and ¹³C NMR Spectroscopy[1][11][12]

- Sample Preparation: Dissolve a small amount of 6-Methyl-2-phenylbenzothiazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Biological Activity and Signaling Pathways

Derivatives of 2-phenylbenzothiazole have garnered significant interest due to their potential as anticancer agents.[13][14] Studies have shown that these compounds can exert their cytotoxic effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, with the Epidermal Growth Factor Receptor (EGFR) signaling pathway being a prominent target.[15][16][17]

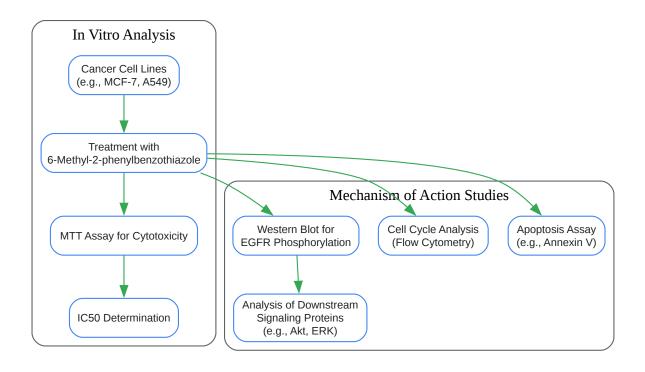
Anticancer Activity and the EGFR Signaling Pathway



The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[18][19] In many types of cancer, this pathway is aberrantly activated, leading to uncontrolled cell division.[20] Small molecule inhibitors that target the tyrosine kinase domain of EGFR can block the downstream signaling cascade, thereby inhibiting cancer cell growth.

[21] While direct experimental data for 6-Methyl-2-phenylbenzothiazole's effect on the EGFR pathway is not available, its structural similarity to known 2-arylbenzothiazole EGFR inhibitors suggests it may act through a similar mechanism.[17][22]

Experimental Workflow for Assessing Anticancer Activity



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Caption: Workflow for evaluating the anticancer properties of 6-Methyl-2-phenylbenzothiazole.

Protocol: MTT Assay for Cytotoxicity

• Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

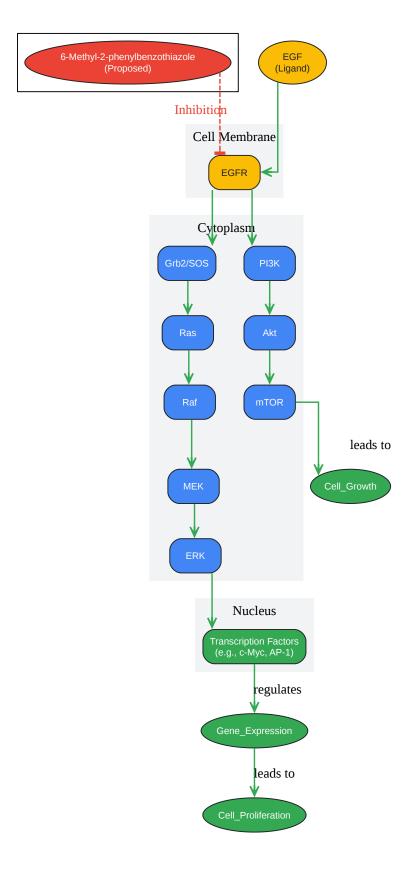


- Compound Treatment: Treat the cells with various concentrations of 6-Methyl-2-phenylbenzothiazole and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by 2-phenylbenzothiazole derivatives.





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Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.



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References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. ClinPGx [clinpgx.org]
- 14. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]



- 20. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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